molecular formula C16H20N2O2 B1681118 2-Propenamide, 2-cyano-3-(4-hydroxy-3,5-bis(1-methylethyl)phenyl)- CAS No. 106392-48-7

2-Propenamide, 2-cyano-3-(4-hydroxy-3,5-bis(1-methylethyl)phenyl)-

Katalognummer: B1681118
CAS-Nummer: 106392-48-7
Molekulargewicht: 272.34 g/mol
InChI-Schlüssel: HMLQHJRJKQDTKW-LFYBBSHMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ST 271 ist eine chemische Verbindung, die für ihre Rolle als Proteintyrosinkinase-Inhibitor bekannt ist. Es ist besonders effektiv bei der Hemmung der Aktivität von Phospholipase D, einem Enzym, das an verschiedenen zellulären Prozessen beteiligt ist. Die Summenformel von ST 271 ist C16H20N2O2 und es hat ein Molekulargewicht von 272,34 Gramm pro Mol .

Wissenschaftliche Forschungsanwendungen

ST 271 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

ST 271 übt seine Wirkung aus, indem es Proteintyrosinkinasen hemmt, Enzyme, die den Transfer einer Phosphatgruppe von Adenosintriphosphat auf Tyrosinreste in Proteinen katalysieren. Diese Hemmung führt zur Unterdrückung der Phospholipase-D-Aktivität, die an verschiedenen zellulären Prozessen wie Signaltransduktion, Membrantransport und Zytoskelettorganisation beteiligt ist .

Wirkmechanismus

Target of Action

ST271, also known as 2-Propenamide, 2-cyano-3-(4-hydroxy-3,5-bis(1-methylethyl)phenyl)-, is a potent inhibitor of protein tyrosine kinase (PTK) . PTKs are enzymes that catalyze the transfer of a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. Phosphorylation can activate or deactivate many protein enzymes, thereby affecting many cellular processes.

Mode of Action

ST271 inhibits the activation of phospholipase D stimulated by fMet-Leu-Phe and PAF, with IC50s of 6.7 and 9 μM, respectively . Phospholipase D is an enzyme involved in the regulation of intracellular processes such as signal transduction, membrane trafficking, and the regulation of mitosis. By inhibiting this enzyme, ST271 can affect these processes.

Biochemical Pathways

The inhibition of phospholipase D by ST271 can affect various biochemical pathways. For instance, it partially inhibits peptide phosphorylation in the membrane preparation and in permeabilized platelets . It also causes complete inhibition of the formation of inositol phosphates induced by FcγRII cross-linking .

Result of Action

The molecular and cellular effects of ST271’s action are primarily related to its inhibition of protein tyrosine kinase and phospholipase D. This can lead to changes in cellular processes such as signal transduction, membrane trafficking, and regulation of mitosis .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von ST 271 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur. Der Schlüsselzwischenprodukt wird typischerweise durch eine Reihe von Reaktionen synthetisiert, einschließlich Nitrierung, Reduktion und Acylierung. Der letzte Schritt beinhaltet die Bildung der Cyanogruppe und der Amidbindung, was zur Bildung von ST 271 führt .

Industrielle Produktionsmethoden

Die industrielle Produktion von ST 271 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird typischerweise in einer kontrollierten Umgebung hergestellt, um Konsistenz und Qualität zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

ST 271 unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte gebildet

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zur Bildung von hydroxylierten Derivaten führen, während die Reduktion Aminderivate erzeugen kann .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von ST 271

ST 271 ist einzigartig aufgrund seiner spezifischen Hemmung der Phospholipase-D-Aktivität, die bei anderen Proteintyrosinkinase-Inhibitoren nicht üblich ist. Dies macht es zu einem wertvollen Werkzeug, um die Rolle von Phospholipase D in zellulären Prozessen zu untersuchen und für potenzielle therapeutische Anwendungen .

Eigenschaften

IUPAC Name

(E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-9(2)13-6-11(5-12(8-17)16(18)20)7-14(10(3)4)15(13)19/h5-7,9-10,19H,1-4H3,(H2,18,20)/b12-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLQHJRJKQDTKW-LFYBBSHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)C=C(C#N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)/C=C(\C#N)/C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106392-48-7
Record name ST 271
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106392487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propenamide, 2-cyano-3-(4-hydroxy-3,5-bis(1-methylethyl)phenyl)-
Reactant of Route 2
2-Propenamide, 2-cyano-3-(4-hydroxy-3,5-bis(1-methylethyl)phenyl)-
Reactant of Route 3
Reactant of Route 3
2-Propenamide, 2-cyano-3-(4-hydroxy-3,5-bis(1-methylethyl)phenyl)-
Reactant of Route 4
2-Propenamide, 2-cyano-3-(4-hydroxy-3,5-bis(1-methylethyl)phenyl)-
Reactant of Route 5
Reactant of Route 5
2-Propenamide, 2-cyano-3-(4-hydroxy-3,5-bis(1-methylethyl)phenyl)-
Reactant of Route 6
2-Propenamide, 2-cyano-3-(4-hydroxy-3,5-bis(1-methylethyl)phenyl)-
Customer
Q & A

Q1: How does ST271 interact with its target protein tyrosine kinases?

A1: ST271 competitively inhibits the phosphorylation of tyrosine residues on substrate proteins by binding to the active site of PTKs. [] This competitive inhibition prevents the tyrosine kinase from phosphorylating its target proteins. []

Q2: What are the downstream effects of ST271-mediated PTK inhibition?

A2: Inhibiting PTKs with ST271 disrupts various cellular processes, including:

  • Inhibition of prostacyclin (PGI2) synthesis and release: ST271 blocks agonist-stimulated PGI2 release from human umbilical vein endothelial cells (HUVECs) by interfering with a calcium-sensitive step upstream of cyclooxygenase. []
  • Inhibition of phospholipase C (PLC) activation: ST271 reduces intracellular calcium levels, thereby inhibiting PLC activation in human platelets stimulated by both G protein-coupled receptors and tyrosine kinase-linked receptors. []
  • Inhibition of phospholipase D (PLD) activity: ST271 effectively inhibits PLD activity stimulated by various agonists in human neutrophils, suggesting its involvement in receptor-mediated PLD activation pathways. []

Q3: What is the molecular formula and weight of ST271?

A3: The molecular formula of ST271 is C16H18N2O2, and its molecular weight is 270.33 g/mol.

Q4: Is there information available on the material compatibility and stability of ST271 under various conditions?

A4: The provided research papers do not offer specific details regarding the material compatibility or stability of ST271 under different conditions.

Q5: Does ST271 exhibit any catalytic properties? What are its primary applications in research?

A5: ST271 is not known to possess catalytic properties. Its primary application in research is as a pharmacological tool to investigate the role of PTKs in various cellular processes, such as signal transduction, inflammation, and cell growth.

Q6: Have any computational chemistry studies been conducted on ST271?

A6: The provided research papers do not mention any specific computational chemistry studies conducted on ST271.

Q7: How do structural modifications of ST271 affect its activity and potency?

A7: While specific SAR studies for ST271 are not described in the provided research, analogs of ST271, such as genistein and daidzein, have been tested. Genistein, a more potent PTK inhibitor than daidzein, effectively attenuated PGI2 release. [] This suggests that subtle structural changes within this class of compounds can significantly impact their inhibitory activity.

Q8: What is known about the stability of ST271 and any formulation strategies to improve its stability or bioavailability?

A8: The provided research papers do not offer specific details on the stability of ST271 or strategies for improving its formulation.

Q9: Is there information available on the SHE regulations and compliance of ST271?

A9: The provided research papers do not specifically address SHE regulations or compliance for ST271.

Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of ST271?

A10: The provided research papers primarily focus on the in vitro effects of ST271 and do not delve into its in vivo PK/PD properties, including ADME.

Q11: What in vitro and in vivo models have been used to study the efficacy of ST271?

A11: ST271's efficacy has been investigated using various in vitro models, including:

  • Human umbilical vein endothelial cells (HUVECs): Used to study its effects on PGI2 release and E-selectin expression. [, ]
  • Human platelets: Used to investigate its impact on PLC activation and intracellular calcium levels. []
  • Human neutrophils: Employed to examine its inhibitory effects on PLD activity. []
  • Swiss 3T3 fibroblasts: Utilized to analyze its influence on DAG generation. []

Q12: What is the safety profile of ST271?

A12: The provided research papers primarily focus on the mechanism of action and cellular effects of ST271 and do not provide comprehensive data on its toxicology and safety profile.

Q13: Which bacterial species, discussed in these papers, are associated with ST271 resistance?

A13: The research papers primarily focus on ST271 as a PTK inhibitor in human cells and do not associate it with bacterial resistance. Instead, they discuss Streptococcus pneumoniae sequence type 271 (ST271), a multi-drug resistant strain. [, , , , , , , , , , , ]

Q14: What is the significance of Streptococcus pneumoniae ST271 in a clinical setting?

A14: Streptococcus pneumoniae ST271 is a significant concern due to its high level of antibiotic resistance. This clone, often associated with serotype 19F, has been identified globally and shows resistance to multiple antibiotics, including penicillin and erythromycin. [, , , , , , , , , , , ] Its emergence and spread pose challenges for treating pneumococcal infections, particularly in children, emphasizing the need for effective vaccines and alternative treatment strategies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.